
(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a tert-butyl group, a methoxymethoxy group, and a phenyl ring bonded to a boronic acid moiety, making it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylphenol.
Methoxymethylation: The phenol group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base such as sodium hydride.
Bromination: The protected phenol is then brominated using N-bromosuccinimide (NBS) to introduce a bromine atom at the ortho position relative to the tert-butyl group.
Lithiation and Borylation: The brominated compound undergoes lithium-halogen exchange with n-butyllithium, followed by reaction with trimethyl borate to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and maximizing product purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Cross-Coupling: Biaryl compounds are the major products.
Oxidation: Phenolic compounds are formed.
Substitution: The products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Boronic acids are known to inhibit serine proteases, making them useful in studying enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. In biological systems, boronic acids can inhibit enzymes by forming covalent bonds with active site serine residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and methoxymethoxy groups, making it less sterically hindered.
4-Tert-butylphenylboronic Acid: Similar structure but lacks the methoxymethoxy group.
2-Methoxymethoxyphenylboronic Acid: Similar structure but lacks the tert-butyl group.
Uniqueness
(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid is unique due to the presence of both the tert-butyl and methoxymethoxy groups, which provide steric hindrance and electronic effects that can influence its reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C12H19BO4 |
|---|---|
Molekulargewicht |
238.09 g/mol |
IUPAC-Name |
[4-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H19BO4/c1-12(2,3)9-5-6-10(13(14)15)11(7-9)17-8-16-4/h5-7,14-15H,8H2,1-4H3 |
InChI-Schlüssel |
YVOSBNWNBSBEGY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C(C)(C)C)OCOC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


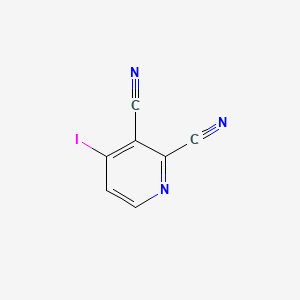
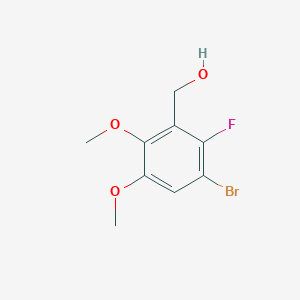
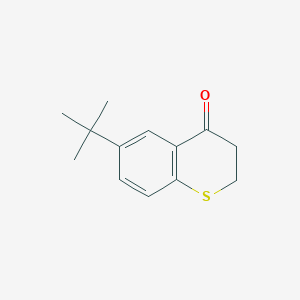
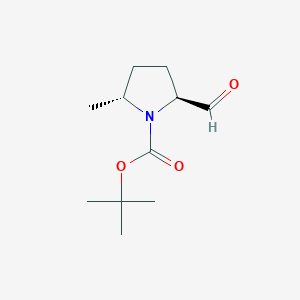

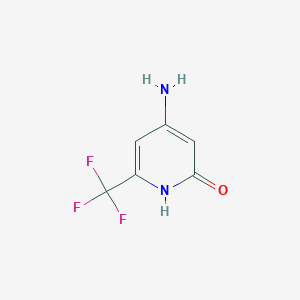
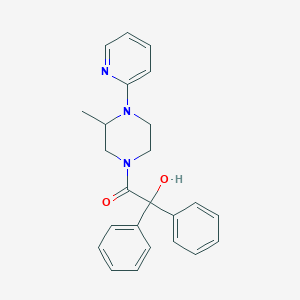

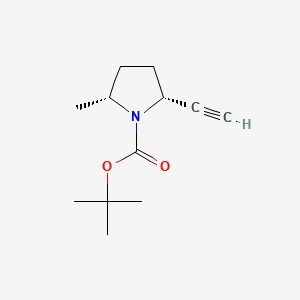
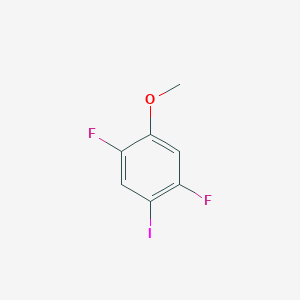


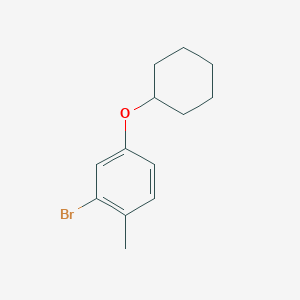
![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
